molecular formula C14H25BO2 B13899212 2-[(Z)-(3,3-dimethylcyclopentylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[(Z)-(3,3-dimethylcyclopentylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13899212
M. Wt: 236.16 g/mol
InChI Key: OWEFYDTYUCXZCS-KHPPLWFESA-N
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Description

2-[(Z)-(3,3-dimethylcyclopentylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-(3,3-dimethylcyclopentylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or ester with a cyclopentylidene derivative under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the desired product through a series of coupling and cyclization steps. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-(3,3-dimethylcyclopentylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions may yield boron-hydride species or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron-hydride species. Substitution reactions can lead to a wide range of functionalized boron compounds.

Scientific Research Applications

2-[(Z)-(3,3-dimethylcyclopentylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is studied for its potential use in biological labeling and imaging due to its boron content.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-[(Z)-(3,3-dimethylcyclopentylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to interact with various molecular targets. The boron atom in the compound can form stable complexes with other molecules, facilitating reactions and transformations. The pathways involved may include coordination with transition metals, activation of substrates, and stabilization of reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boron-containing reagents such as:

  • Phenylboronic acid
  • Trimethylborate
  • Boronic esters

Uniqueness

What sets 2-[(Z)-(3,3-dimethylcyclopentylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its unique cyclopentylidene structure, which imparts specific reactivity and stability characteristics. This makes it particularly valuable in applications where precise control over reaction outcomes is required.

Properties

Molecular Formula

C14H25BO2

Molecular Weight

236.16 g/mol

IUPAC Name

2-[(Z)-(3,3-dimethylcyclopentylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H25BO2/c1-12(2)8-7-11(9-12)10-15-16-13(3,4)14(5,6)17-15/h10H,7-9H2,1-6H3/b11-10-

InChI Key

OWEFYDTYUCXZCS-KHPPLWFESA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCC(C2)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCC(C2)(C)C

Origin of Product

United States

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